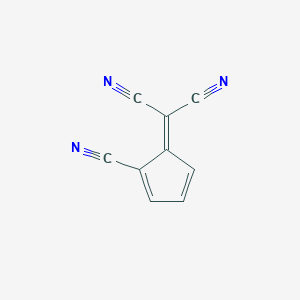
(2-Cyanocyclopenta-2,4-dien-1-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanocyclopenta-2,4-dien-1-ylidene)propanedinitrile is a chemical compound known for its unique structure and reactivity. It features a cyclopentadiene ring substituted with cyano and propanedinitrile groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Cyanocyclopenta-2,4-dien-1-ylidene)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the nitrile groups, leading to the formation of amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the cyclopentadiene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(2-Cyanocyclopenta-2,4-dien-1-ylidene)propanedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Industry: While not widely used industrially, it may have applications in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action for (2-Cyanocyclopenta-2,4-dien-1-ylidene)propanedinitrile involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Cyclopenta-2,4-dien-1-ylidenemethyl acetate
- Cyclopenta-2,4-dien-1-yltrimethylsilane
Properties
CAS No. |
90440-65-6 |
|---|---|
Molecular Formula |
C9H3N3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(2-cyanocyclopenta-2,4-dien-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C9H3N3/c10-4-7-2-1-3-9(7)8(5-11)6-12/h1-3H |
InChI Key |
GNUQRHOQVGDPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















